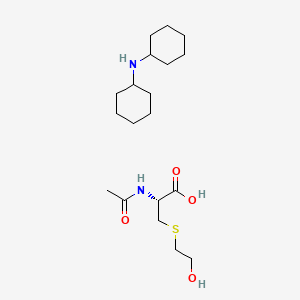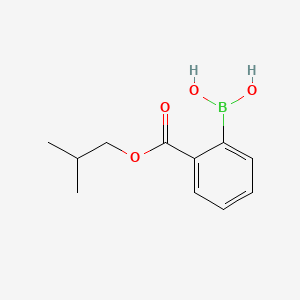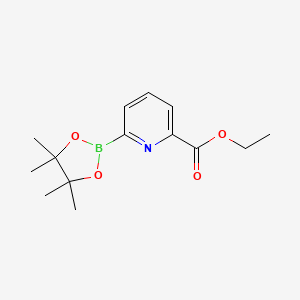
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-methoxy-d3-benzoate is a deuterium-labeled compound with the molecular formula C9H6D3ClO3 and a molecular weight of 203.64 g/mol. It is a derivative of methyl 5-chloro-2-methoxybenzoate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxy-d3-benzoate can be synthesized through the deuteration of methyl 5-chloro-2-methoxybenzoate. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This is typically achieved using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include deuterated derivatives with altered functional groups, which are useful for various research applications.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals with enhanced properties.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-2-methoxy-d3-benzoate involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This makes it a valuable tool in studying the behavior of similar compounds under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A nitro derivative with different chemical properties.
Methyl 2-bromo-5-chlorobenzoate: A brominated analog used in pharmaceutical research.
Uniqueness
Methyl 5-chloro-2-methoxy-d3-benzoate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracing and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various scientific fields.
Propiedades
Número CAS |
1219803-33-4 |
|---|---|
Fórmula molecular |
C9H9ClO3 |
Peso molecular |
203.636 |
Nombre IUPAC |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
Clave InChI |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Sinónimos |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


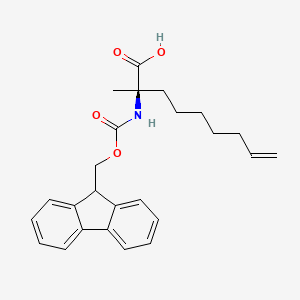
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)
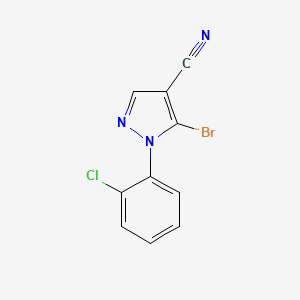
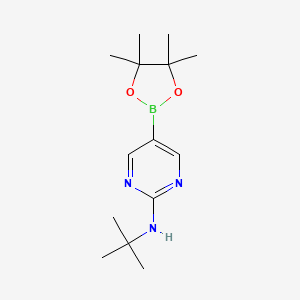
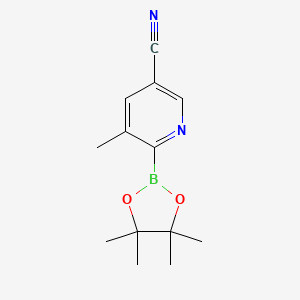
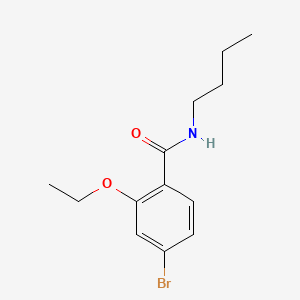
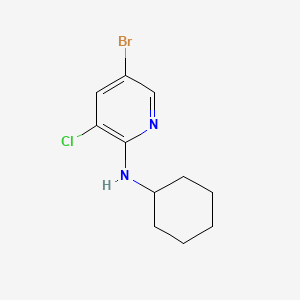
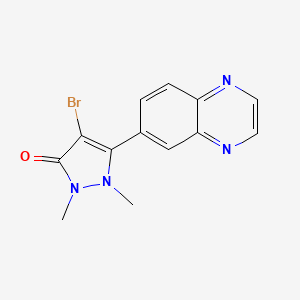
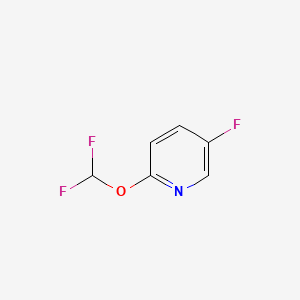
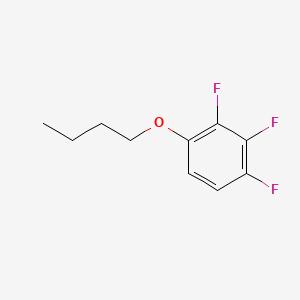
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
